molecular formula C24H24N2O3S B304709 5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE

5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE

Cat. No.: B304709
M. Wt: 420.5 g/mol
InChI Key: VQYVKQPXIGFYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound characterized by the presence of methoxy, methyl, and sulfonyl functional groups attached to a dihydropyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylacetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the dihydropyrazole ring. The final step involves sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE undergoes various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methylbenzoic acid.

    Reduction: Formation of 4-methylphenyl sulfide.

    Substitution: Formation of nitro or bromo derivatives of the aromatic rings.

Scientific Research Applications

5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing its binding affinity and specificity. Additionally, the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different substituents on the pyrazole ring.

    4-methylphenyl derivatives: Compounds with similar methylphenyl groups but different functional groups attached to the pyrazole ring.

    Sulfonyl derivatives: Compounds with different aromatic rings but similar sulfonyl groups attached to the pyrazole ring.

Uniqueness

5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE is unique due to the combination of methoxy, methyl, and sulfonyl groups, which confer specific chemical and biological properties. This combination allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole

InChI

InChI=1S/C24H24N2O3S/c1-17-4-8-19(9-5-17)23-16-24(20-10-12-21(29-3)13-11-20)26(25-23)30(27,28)22-14-6-18(2)7-15-22/h4-15,24H,16H2,1-3H3

InChI Key

VQYVKQPXIGFYJJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.